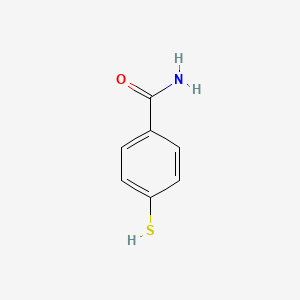

4-Mercaptobenzamide

Descripción general

Descripción

4-Mercaptobenzamide is an organic compound characterized by the presence of a thiol group (-SH) and an amide group (-CONH2) attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Mercaptobenzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzamide with thiourea under acidic conditions. The reaction typically proceeds as follows: [ \text{4-aminobenzamide} + \text{thiourea} \rightarrow \text{this compound} + \text{ammonia} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Mercaptobenzamide undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The amide group can be reduced to form amines.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Alkyl halides or other electrophiles.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Thioethers.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Mercaptobenzamide serves as a valuable building block in organic chemistry. Its thiol group enables it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes. This property is useful for developing catalysts and materials with specific electronic properties.

Biological Applications

The compound has been extensively studied for its biological activities, particularly as an HIV-1 maturation inhibitor . Research indicates that this compound interacts with the HIV nucleocapsid protein NCp7, disrupting viral maturation processes. This mechanism has been explored in several studies:

- Antiviral Activity: In vitro studies have demonstrated that derivatives of mercaptobenzamide exhibit significant antiviral activity against HIV-1, with effective concentrations (EC50) ranging from 0.7 to 13 μM without notable toxicity . The structure-activity relationship (SAR) analyses have identified critical features necessary for maintaining antiviral efficacy while minimizing toxicity .

- Mechanism of Action: The compound binds to the C-terminal zinc finger of NCp7, inhibiting its function and thereby reducing viral replication . This unique mechanism may provide a pathway for developing new therapeutic strategies against HIV.

Medical Research

Research has also explored the potential of this compound in treating conditions beyond viral infections:

- Hypoglycemic Effects: Some studies have indicated that mercaptobenzamides can influence blood sugar levels, suggesting potential applications in diabetes management . The mechanism involves altering insulin activity, which could lead to novel treatments for hyperglycemia.

Sensor Development

This compound is utilized in the development of sensors due to its ability to form stable complexes with metals. These properties are exploited in surface-enhanced Raman spectroscopy (SERS), where it acts as a substrate to enhance signal detection for various analytes.

Catalysis

The compound's reactivity makes it suitable for use in catalytic processes, particularly those involving thiol-based reactions. Its ability to stabilize metal ions enhances catalytic efficiency in organic transformations.

Comparative Analysis with Related Compounds

| Compound | Functional Groups | Key Applications |

|---|---|---|

| This compound | -SH, -CONH2 | Antiviral agent, organic synthesis |

| 4-Mercaptobenzoic Acid | -SH, -COOH | Used in pharmaceuticals and dyes |

| Mercaptobenzimidazole | -SH, benzimidazole ring | Antimicrobial and antifungal properties |

| 4-Mercaptophenol | -SH, -OH | Antioxidant and industrial applications |

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of this compound derivatives in combating HIV. For example:

- A study published in Nature demonstrated that mercaptobenzamide thioesters exhibited low toxicity while maintaining potent antiviral activity across multiple HIV strains . This research underscores the potential for further development into therapeutic agents.

- Another investigation into the pharmacokinetics of mercaptobenzamide prodrugs revealed their rapid conversion into active forms upon exposure to esterase enzymes, enhancing their therapeutic viability against HIV .

Mecanismo De Acción

The mechanism of action of 4-Mercaptobenzamide involves its interaction with molecular targets through its thiol and amide groups. For instance, in its role as an antiviral agent, this compound acts as a prodrug that, after modifications in the biological environment, can denature the HIV nucleocapsid protein 7, which is vital for RNA maturation and viral replication .

Comparación Con Compuestos Similares

4-Mercaptobenzoic acid: Contains a carboxylic acid group instead of an amide group.

Mercaptobenzimidazole: Contains a benzimidazole ring instead of a benzene ring.

4-Mercaptophenol: Contains a hydroxyl group instead of an amide group.

Uniqueness: 4-Mercaptobenzamide is unique due to the presence of both thiol and amide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows it to participate in a broader range of chemical reactions and interact with different molecular targets.

Actividad Biológica

4-Mercaptobenzamide is an organic compound characterized by the presence of both a thiol group (-SH) and an amide group (-CONH2) attached to a benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, particularly in the context of antiviral research. The compound has garnered attention for its potential as an HIV-1 maturation inhibitor, targeting the nucleocapsid protein NCp7, which plays a critical role in viral replication and maturation.

Target and Mode of Action

This compound primarily targets the HIV-1 NCp7 C-terminal zinc finger , acting as an inhibitor of the HIV-1 maturation pathway. The compound's mechanism involves interaction with NCp7, leading to inhibition of viral maturation and a consequent reduction in viral load.

Biochemical Pathways

The compound is believed to affect various biochemical pathways, influencing cell signaling, gene expression, and cellular metabolism. Its action is mediated through binding with biomolecules, inhibiting or activating enzymes, and inducing changes in gene expression.

Pharmacokinetics

This compound is known to exist as a prodrug (NS1040), which is converted into its active form (MDH-1-38) by esterase enzymes. This conversion is crucial for its antiviral activity against HIV-1.

Antiviral Efficacy

Research has demonstrated that this compound exhibits significant antiviral activity against HIV-1. In cell-based assays, various derivatives of mercaptobenzamide were synthesized and screened for their anti-HIV activity. The results indicated a range of efficacy, with effective compounds displaying low micromolar EC50 values (effective concentration for 50% inhibition) while maintaining low toxicity levels (TC50 > 100 μM) .

Key Findings from Studies

- A series of mercaptobenzamide prodrugs were evaluated, revealing that modifications in the side chains can significantly influence antiviral activity .

- Electron-withdrawing groups on the aromatic ring were found to increase toxicity, while electron-donating groups were generally tolerated .

- Specific structural modifications were identified that either enhanced or diminished antiviral efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .

Case Studies

Several studies have provided insight into the biological activity of this compound:

- Inhibition of HIV Maturation : A study investigated mercaptobenzamide thioesters and thioethers as HIV-1 maturation inhibitors, demonstrating their unique mechanism of action and low toxicity .

- Prodrug Evaluation : The prodrug NS1040 was evaluated alongside MDH-1-38 against HIV-1 clinical isolates, showing comparable antiviral activity and non-toxicity at high concentrations .

- Structure-Activity Relationship : Research focused on optimizing mercaptobenzamide derivatives revealed critical features necessary for maintaining antiviral activity while minimizing toxicity .

Table 1: Antiviral Activity of Mercaptobenzamide Derivatives

| Compound | EC50 (μM) | TC50 (μM) | Observations |

|---|---|---|---|

| MB3 | 0.7 | >100 | High efficacy with low toxicity |

| MB21 | 13 | >100 | Weaker activity compared to MB3 |

| MB11 | No Activity | - | Significant increase in toxicity |

| MB4 | 5 | >100 | Stable prodrug with promising results |

Table 2: Structural Modifications Impacting Activity

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased toxicity |

| Electron-donating groups | Maintained efficacy |

| Ortho substitution | Reduced antiviral activity |

| Side-chain variations | Varied efficacy |

Propiedades

IUPAC Name |

4-sulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOUXQDUYJORQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59177-46-7 | |

| Record name | 4-mercapto-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.